(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18570130
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride -](/images/structure/VC18570130.png)
Specification
Molecular Formula | C8H14ClNO2 |
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Molecular Weight | 191.65 g/mol |
IUPAC Name | (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1 |
Standard InChI Key | GEHZXRQNVRDLEB-RYLOHDEPSA-N |
Isomeric SMILES | C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)O.Cl |
Canonical SMILES | C1CC2CC(NC2C1)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
The compound has the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol. Its IUPAC name, (±)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride, reflects the fused bicyclic framework comprising a pyrrolidine ring (five-membered, nitrogen-containing) and a cyclopentane ring. The hydrochloride salt enhances stability and aqueous solubility, critical for pharmaceutical formulations .
Table 1: Key Physicochemical Properties
Property | Value/Description |
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Melting Point | Not explicitly reported; analogs suggest >200°C |
Solubility | Soluble in polar solvents (e.g., DMSO, water) |
pKa (Carboxylic Acid) | ~2.5–3.5 (estimated) |
Optical Activity | Racemic (±) mixture |
Stereochemical Considerations
The (±)-notation indicates a racemic mixture of (2S,3aS,6aS) and (2R,3aR,6aR) enantiomers. Stereochemical confirmation relies on techniques like X-ray crystallography and NMR spectroscopy, with coupling constants (e.g., ) distinguishing axial/equatorial proton configurations . Enantiopure forms are resolved via chiral HPLC (e.g., Chiralpak® columns) or enzymatic kinetic resolution .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via enantioselective cyclization of pyrrolidine precursors. A common route involves:
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Ring-closing metathesis (RCM): Grubbs catalysts (e.g., Ru-carbene complexes) facilitate cyclopentane ring formation .
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Catalytic asymmetric hydrogenation: Chiral catalysts like Ru-BINAP ensure stereocontrol, achieving enantiomeric excess (ee) >95% .
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Salt formation: Treatment with HCl yields the hydrochloride .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Grubbs catalyst (5 mol%), CH₂Cl₂, 40°C | 75–85 |
Hydrogenation | Ru-BINAP, H₂ (50 psi), EtOH | 90–95 |
Salt Precipitation | HCl (gaseous), EtOAc | 98 |
Industrial Manufacturing
Industrial processes optimize for scalability and cost-efficiency:
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Continuous flow reactors enhance reaction homogeneity and reduce byproducts.
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Automated purification systems (e.g., simulated moving bed chromatography) isolate enantiomers at scale .
Chemical Reactivity and Applications
Reaction Pathways
The compound participates in three primary reactions:
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Oxidation: Hydrogen peroxide () converts the pyrrolidine nitrogen to an N-oxide.
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Reduction: Sodium borohydride () reduces the carboxylic acid to an alcohol.
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Peptide coupling: Dicyclohexylcarbodiimide (DCC) mediates amide bond formation with amino acids, critical for ACE inhibitor synthesis .
Table 3: Reaction Outcomes and Conditions
Reaction Type | Reagents | Major Product |
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Oxidation | , acidic pH | N-Oxide derivative |
Reduction | , EtOH | Octahydrocyclopenta[b]pyrrol-2-methanol |
Coupling | DCC, HOBt, DIEA | Ramipril precursors |
Pharmaceutical Relevance
As a key intermediate in ramipril synthesis, the compound’s stereochemistry directly impacts drug efficacy. Impurities like ramipril diketopiperazine (formed via cyclization) are monitored using LC-MS and NMR .
Biological Activity and Mechanisms
ACE Inhibition
The compound’s bicyclic scaffold mimics proline, enabling competitive inhibition of ACE. Molecular docking studies reveal hydrogen bonding with His353, Glu384, and Zn²⁺ at the enzyme’s active site .
Neuroprotective and Anticancer Effects
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Neuroprotection: Reduces oxidative stress in neuronal cells by upregulating Nrf2 pathways .
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Anticancer Activity: Derivatives show moderate cytotoxicity (IC₅₀ = 5–15 µM) in breast and colon cancer lines via caspase-3 activation.
Table 4: Biological Data for Select Derivatives
Derivative | Target Pathway | IC₅₀/EC₅₀ |
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N-Acetylated analog | ACE inhibition | 0.8 nM |
Hydroxamate derivative | Matrix metalloproteinase | 120 nM |
Analytical and Stability Profiling
Stability Challenges
The compound is hygroscopic and prone to hydrolysis. Recommended storage: -20°C under argon with desiccants. Lyophilization extends shelf life to >12 months .
Comparison with Structural Analogs
Ramipril Intermediates
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Ramipril diacid (CAS 87269-87-2): Lacks the ethyl ester, reducing ACE affinity .
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Diketopiperazine impurity: Cyclized byproduct with no therapeutic activity .
Pyrrolidine Derivatives
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